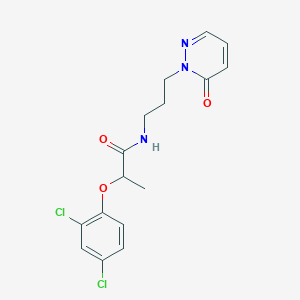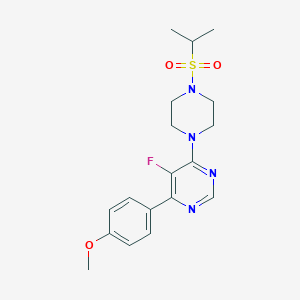
5-Fluoro-4-(4-methoxyphenyl)-6-(4-propan-2-ylsulfonylpiperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-(4-methoxyphenyl)-6-(4-propan-2-ylsulfonylpiperazin-1-yl)pyrimidine, also known as PF-06463922, is a small molecule inhibitor of the protein kinase enzyme, c-MET. This compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer.
Mechanism of Action
5-Fluoro-4-(4-methoxyphenyl)-6-(4-propan-2-ylsulfonylpiperazin-1-yl)pyrimidine is a selective inhibitor of c-MET, a receptor tyrosine kinase that plays a key role in cancer cell growth, survival, and metastasis. By inhibiting c-MET, this compound blocks the downstream signaling pathways that promote cancer cell growth and survival. This leads to a decrease in cancer cell proliferation and an increase in apoptosis.
Biochemical and physiological effects:
This compound has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. In addition, this compound has demonstrated good tissue penetration, including penetration into the brain, which is important for the treatment of brain tumors. This compound has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
One advantage of 5-Fluoro-4-(4-methoxyphenyl)-6-(4-propan-2-ylsulfonylpiperazin-1-yl)pyrimidine is its selectivity for c-MET, which reduces the risk of off-target effects. Another advantage is its ability to enhance the efficacy of other anti-cancer agents, which may allow for lower doses of these agents to be used, reducing the risk of toxicity. One limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several potential future directions for research on 5-Fluoro-4-(4-methoxyphenyl)-6-(4-propan-2-ylsulfonylpiperazin-1-yl)pyrimidine. One direction is the development of combination therapies that include this compound and other anti-cancer agents. Another direction is the investigation of this compound in other types of cancer, such as breast cancer and colorectal cancer. Additionally, further studies are needed to determine the optimal dosing and scheduling of this compound in clinical settings. Finally, the development of biomarkers that can predict response to this compound may help to identify patients who are most likely to benefit from this treatment.
Synthesis Methods
The synthesis of 5-Fluoro-4-(4-methoxyphenyl)-6-(4-propan-2-ylsulfonylpiperazin-1-yl)pyrimidine involves a multistep process that begins with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 6-(4-propan-2-ylsulfonylpiperazin-1-yl)pyrimidine to form the desired product. The final step involves the introduction of a fluorine atom at the 5-position of the pyrimidine ring using a fluorinating reagent.
Scientific Research Applications
5-Fluoro-4-(4-methoxyphenyl)-6-(4-propan-2-ylsulfonylpiperazin-1-yl)pyrimidine has been extensively studied in preclinical models of cancer, including non-small cell lung cancer, hepatocellular carcinoma, and gastric cancer. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
5-fluoro-4-(4-methoxyphenyl)-6-(4-propan-2-ylsulfonylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O3S/c1-13(2)27(24,25)23-10-8-22(9-11-23)18-16(19)17(20-12-21-18)14-4-6-15(26-3)7-5-14/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYUWAWDYHLDAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2F)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B2493640.png)
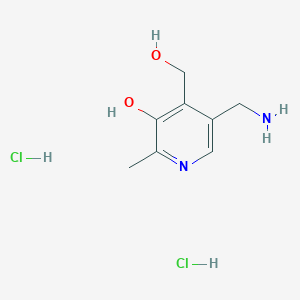
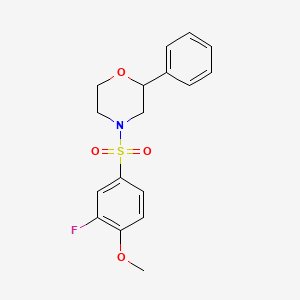
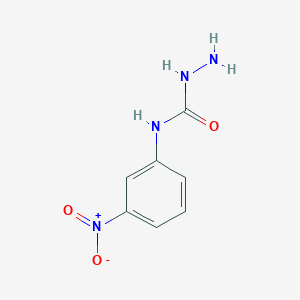
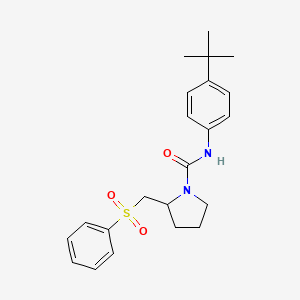
![2-[(3-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2493647.png)

![N-(4-Chlorophenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2493652.png)
![2-[(2-Cyanoethyl)thio]acetic acid](/img/structure/B2493653.png)
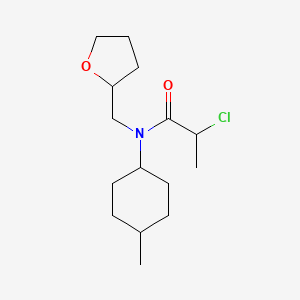
![2-(Oxolan-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;hydrochloride](/img/structure/B2493655.png)
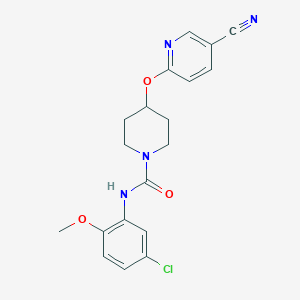
![methyl 3-(3,5-dimethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2493659.png)
